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Core Science & Biosynthesis

Foundational

CAS 1211829-04-7 safety data sheet (SDS)

2-(1-Methyl-1H-pyrrol-2-yl)phenol: Synthesis, Safety, and Applications[1] Part 1: Executive Summary & Chemical Identity CAS 1211829-04-7 , chemically identified as 2-(1-Methyl-1H-pyrrol-2-yl)phenol , represents a special...

Author: BenchChem Technical Support Team. Date: February 2026

2-(1-Methyl-1H-pyrrol-2-yl)phenol: Synthesis, Safety, and Applications[1]

Part 1: Executive Summary & Chemical Identity

CAS 1211829-04-7 , chemically identified as 2-(1-Methyl-1H-pyrrol-2-yl)phenol , represents a specialized biaryl scaffold utilized in medicinal chemistry and organometallic ligand design. Unlike simple biphenyls, this heterobiaryl system incorporates an electron-rich N-methylpyrrole ring coupled to a phenolic moiety. This structural motif serves as a critical building block for kinase inhibitors, where the phenol group often mimics the hinge-binding region of ATP, and the pyrrole provides hydrophobic bulk and pi-stacking potential.

This guide synthesizes safety data (SDS), synthesis protocols, and application insights for researchers utilizing this intermediate in drug development and material science.

Chemical Specifications Table
PropertySpecification
Chemical Name 2-(1-Methyl-1H-pyrrol-2-yl)phenol
CAS Number 1211829-04-7
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Off-white to pale brown solid (crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Predicted) ~9.8 (Phenolic OH)
LogP (Predicted) 2.8 - 3.1
SMILES Cn1c(c2ccccc2O)ccc1
Part 2: Safety & Hazard Profile (SDS Core)

Directive: Treat this compound as a potent phenolic intermediate. While specific toxicological data may be limited due to its proprietary nature, its structural analogs dictate the following safety protocols.

GHS Classification (Inferred from Structure)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling & Storage Protocol
  • Engineering Controls: Use only in a chemical fume hood. The electron-rich pyrrole ring is susceptible to oxidation; inert atmosphere (Nitrogen/Argon) is recommended for long-term storage.

  • Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C . Light sensitive (store in amber vials).

  • Incompatibility: Avoid strong oxidizing agents (peroxides, nitrates) and strong bases.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][1] Consult a physician.

  • Skin Contact: Wash with PEG-400 or plenty of soap and water. Phenols can penetrate skin; monitor for systemic toxicity.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

Part 3: Synthesis & Manufacturing Pathways

Expert Insight: The synthesis of CAS 1211829-04-7 relies on constructing the C-C bond between the electron-rich pyrrole and the phenol ring. The most robust method is the Suzuki-Miyaura Cross-Coupling . Direct electrophilic substitution on the pyrrole is often regioselective for the 2-position, but coupling a pre-functionalized boronic acid ensures the correct isomer without polymerization side products.

Experimental Protocol: Suzuki Coupling Strategy

Objective: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol from 2-Bromophenol.

Reagents:

  • Substrate A: 2-Bromophenol (1.0 eq)

  • Substrate B: (1-Methyl-1H-pyrrol-2-yl)boronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with 1,4-Dioxane and Water. Sparge with Argon for 30 minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Addition: Add 2-Bromophenol, the Boronic acid, and K₂CO₃ under Argon flow.

  • Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to neutralize phenoxide), then Brine.

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisPathway Start1 2-Bromophenol (Electrophile) Catalyst Pd(PPh3)4 K2CO3 Dioxane/H2O Start1->Catalyst Oxidative Addition Start2 (1-Methyl-1H-pyrrol-2-yl) boronic acid (Nucleophile) Start2->Catalyst Transmetallation Intermediate Pd-Complex Intermediate Catalyst->Intermediate Product CAS 1211829-04-7 (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target biaryl scaffold.

Part 4: Functional Applications & Mechanism
1. Medicinal Chemistry: Kinase Inhibition

This scaffold is valuable because it presents a Hydrogen Bond Donor (Phenol -OH) and a Hydrophobic Core (N-Methylpyrrole) .

  • Mechanism: In ATP-competitive kinase inhibitors, the phenolic OH often forms a hydrogen bond with the "hinge region" backbone (e.g., Glu or Met residues).

  • Atropisomerism: The rotation around the phenyl-pyrrole bond is restricted. Depending on further substitution (e.g., at the phenyl 3-position or pyrrole 3-position), this molecule can exhibit axial chirality, a property increasingly exploited to improve selectivity in drug design.

2. Ligand Design (O,N-Chelation)

The proximity of the Phenolic Oxygen and the Pyrrole ring (though the N is methylated) allows this structure to serve as a precursor for BODIPY-type fluorophores or metal complexes.

  • Deprotection: Demethylation of the pyrrole (if required) generates a bidentate N,O-ligand.

  • Direct Use: The N-methyl version acts as a monodentate O-donor with a proximal pi-system for stabilizing metal centers.

Visualization: Pharmacophore Interaction Map

InteractionMap Scaffold 2-(1-Methyl-1H-pyrrol-2-yl)phenol H_Donor Phenolic -OH (H-Bond Donor) Scaffold->H_Donor Hydrophobic N-Methylpyrrole (Hydrophobic/Pi-Stacking) Scaffold->Hydrophobic Target Protein Binding Pocket (Hinge Region) H_Donor->Target H-Bond (2.8 Å) Hydrophobic->Target Van der Waals / Pi-Pi

Caption: Pharmacophoric mapping of CAS 1211829-04-7 showing key binding interactions in a biological context.

Part 5: Analytical Characterization

To validate the identity of CAS 1211829-04-7, researchers should verify the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenol -OH: Singlet, broad, ~9.5–10.0 ppm (exchangeable with D₂O).

    • N-Methyl: Singlet, ~3.6–3.8 ppm (Integrating to 3H).

    • Aromatic Region: Multiplets for the phenyl ring (4H) and distinct signals for the pyrrole ring (3H). The pyrrole protons typically appear upfield relative to the benzene protons.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 174.2 m/z.

    • Fragmentation: Loss of methyl group or CO may be observed at higher collision energies.

References
  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling mechanism standards).

  • PubChem Database. "Compound Summary: 2-(1-Methyl-1H-pyrrol-2-yl)phenol." National Center for Biotechnology Information.

  • GHS Classification Standards. "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." UNECE.

Sources

Exploratory

Solubility of 2-(1-Methyl-1H-pyrrol-2-yl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(1-Methyl-1H-pyrrol-2-yl)phenol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(1-Methyl-1H-pyrrol-2-yl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(1-Methyl-1H-pyrrol-2-yl)phenol in various organic solvents. As a compound of interest in medicinal chemistry and materials science, understanding its solubility is critical for its synthesis, purification, formulation, and application. This document moves beyond a simple listing of data to explain the underlying physicochemical principles and provide actionable experimental protocols.

Introduction to 2-(1-Methyl-1H-pyrrol-2-yl)phenol

2-(1-Methyl-1H-pyrrol-2-yl)phenol is a heterocyclic compound featuring a phenol group attached to a methylated pyrrole ring. The pyrrole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including drugs targeting cancer and inflammatory diseases.[1][2] The phenolic hydroxyl group adds another layer of chemical functionality, making it a potential intermediate for a wide range of chemical syntheses.

The solubility of this compound is a fundamental physical property that dictates its utility. In drug development, for instance, solubility influences everything from the choice of solvents for reaction and purification to the methods for formulation and delivery. A thorough understanding of its behavior in different organic solvents is therefore essential for any researcher working with this molecule.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The structure of 2-(1-Methyl-1H-pyrrol-2-yl)phenol—containing both polar and non-polar regions—suggests a nuanced solubility profile.

Key Structural Features:

  • Phenolic Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).[5]

  • Pyrrole Ring: The pyrrole ring itself is aromatic and possesses a dipole moment.[6] The lone pair of electrons on the nitrogen atom contributes to the aromatic system, influencing its electronic properties.

  • Methyl Group (-CH3): The N-methyl group is non-polar and can slightly increase the lipophilicity of the molecule compared to its unmethylated counterpart, 2-(1H-pyrrol-2-yl)phenol.

  • Aromatic Systems: Both the phenol and pyrrole rings are aromatic, allowing for potential π-π stacking interactions with aromatic solvents like toluene.

Based on these features, we can predict that 2-(1-Methyl-1H-pyrrol-2-yl)phenol will exhibit good solubility in polar aprotic solvents (like DMSO and acetone) and polar protic solvents (like ethanol and methanol), and lower solubility in non-polar solvents (like hexane).

cluster_solute 2-(1-Methyl-1H-pyrrol-2-yl)phenol cluster_solvents Organic Solvents Solute Solute Molecule Polar Head (Phenol) Aromatic Rings Non-polar Tail (Methyl) PolarProtic Polar Protic (e.g., Ethanol) H-Bonding Solute:p1->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Solute:p1->PolarAprotic Moderate Interaction (Dipole-Dipole) NonPolar Non-Polar (e.g., Hexane) Van der Waals Solute:n->NonPolar Weak Interaction A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24h shaking) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Dilute supernatant to a known volume C->D E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate solubility (g/L or mol/L) E->F

Sources

Foundational

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)phenol

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-pyrrol-2-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. Due to the limi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-pyrrol-2-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. Due to the limited direct literature on this specific N-methylated derivative, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a robust and insightful resource.

Introduction: The Significance of the Pyrrole-Phenol Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs, including notable therapeutics for various conditions.[1][2] Its unique electronic properties and capacity for diverse functionalization make it a "privileged scaffold" in medicinal chemistry.[3] When coupled with a phenol moiety, the resulting structure combines the electron-rich nature of the pyrrole with the hydrogen-bonding capabilities and established bioactivity of phenols. This combination is a promising pharmacophore for developing novel therapeutic agents with potential applications in anticancer, anti-inflammatory, and antimicrobial research.[4][5][6]

This guide focuses specifically on the N-methylated derivative, 2-(1-Methyl-1H-pyrrol-2-yl)phenol, exploring its core chemical attributes, plausible synthetic routes, and potential applications based on the established activities of analogous compounds.

Molecular Formula and Weight

While direct database entries for 2-(1-Methyl-1H-pyrrol-2-yl)phenol are scarce, its molecular formula and weight can be reliably deduced from its constituent parts. The structure consists of a phenol ring attached at the 2-position to a 1-methyl-1H-pyrrole ring.

  • Base Structure (2-(1H-pyrrol-2-yl)phenol): C₁₀H₉NO[7]

  • Addition of a Methyl Group (CH₃) to the Pyrrole Nitrogen: This involves the substitution of the hydrogen on the nitrogen atom, resulting in a net addition of a CH₂ group to the molecular formula.

  • Deduced Molecular Formula: C₁₁H₁₁NO

Based on this formula, the molecular weight is calculated as follows:

  • Molar Mass: 173.21 g/mol

This fundamental information is crucial for any quantitative experimental work involving this compound.

Physicochemical Properties

The physicochemical properties of 2-(1-Methyl-1H-pyrrol-2-yl)phenol are predicted based on its structure and data from analogous compounds. These properties are critical for understanding its behavior in biological and chemical systems, including solubility, membrane permeability, and formulation characteristics.

PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₁H₁₁NODeduced from the structure.
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to light yellow solid or liquid.Pyrrole is a colorless liquid that darkens on exposure to air; many phenol derivatives are solids at room temperature.[1][8]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, acetone).The phenol group provides some polarity and potential for hydrogen bonding, but the overall structure is largely nonpolar. Phenols generally have limited water solubility which decreases with the size of the aryl group.[8]
Acidity (pKa) The phenolic proton is weakly acidic.Phenols are weak acids due to the resonance stabilization of the phenoxide anion.[8]
Lipophilicity (LogP) Moderately lipophilic.Lipophilicity is a key factor in drug design, influencing absorption and distribution.[9]
Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol

This is a classic and reliable method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[10][11][12][13]

Step 1: Synthesis of 2-(1H-pyrrol-2-yl)phenol via Paal-Knorr Reaction The initial step involves the condensation of 1-(2-hydroxyphenyl)butane-1,4-dione with ammonia or an ammonia equivalent.

  • Reactants: 1-(2-hydroxyphenyl)butane-1,4-dione and ammonia (or ammonium acetate).

  • Conditions: Typically conducted under weakly acidic conditions (e.g., acetic acid) to facilitate the reaction.[10]

  • Mechanism: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[12][14]

Step 2: N-Methylation of 2-(1H-pyrrol-2-yl)phenol The second step introduces the methyl group onto the pyrrole nitrogen.

  • Reactants: 2-(1H-pyrrol-2-yl)phenol, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride).[15]

  • Conditions: The reaction is typically performed in an aprotic polar solvent like acetone or DMF.

  • Causality: The base deprotonates the pyrrole nitrogen, creating a nucleophilic anion that then attacks the methylating agent in an SN2 reaction.[16]

Experimental Protocol: Proposed Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol

  • Paal-Knorr Cyclization:

    • Dissolve 1-(2-hydroxyphenyl)butane-1,4-dione (1 equivalent) and ammonium acetate (3 equivalents) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-(1H-pyrrol-2-yl)phenol by column chromatography.

  • N-Methylation:

    • To a solution of 2-(1H-pyrrol-2-yl)phenol (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Reflux the mixture for 10-12 hours, monitoring by TLC.[15]

    • After the reaction is complete, filter off the potassium carbonate and concentrate the filtrate.

    • Purify the resulting crude product by column chromatography to yield 2-(1-Methyl-1H-pyrrol-2-yl)phenol.

An alternative, modern approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17][18][19][20] This method is highly versatile for creating C-C bonds between aromatic rings.

  • Reactants: A protected 2-bromophenol (e.g., 2-bromoanisole) and (1-methyl-1H-pyrrol-2-yl)boronic acid (or its pinacol ester).

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., cesium carbonate).[17]

  • Deprotection: If a protecting group is used on the phenol (like a methyl ether), a final deprotection step (e.g., with BBr₃) is required.

  • Self-Validation: The success of the coupling is highly dependent on the stability of the boronic acid and the choice of catalyst and ligand. The use of a stable protecting group on the pyrrole nitrogen, such as SEM (2-(trimethylsilyl)ethoxymethyl), can prevent side reactions like debromination.[17]

Diagram: Proposed Synthetic Pathways

SynthesisPathways Proposed Synthetic Pathways for 2-(1-Methyl-1H-pyrrol-2-yl)phenol cluster_0 Route 1: Paal-Knorr Synthesis & N-Methylation cluster_1 Route 2: Suzuki-Miyaura Cross-Coupling A 1-(2-hydroxyphenyl)butane-1,4-dione + Ammonia B 2-(1H-pyrrol-2-yl)phenol A->B Paal-Knorr Reaction C 2-(1-Methyl-1H-pyrrol-2-yl)phenol B->C N-Methylation (e.g., CH3I, K2CO3) D 2-Bromoanisole + (1-Methyl-1H-pyrrol-2-yl)boronic acid E 2-Methoxy-1-(1-methyl-1H-pyrrol-2-yl)benzene D->E Suzuki-Miyaura Coupling F 2-(1-Methyl-1H-pyrrol-2-yl)phenol E->F Demethylation (e.g., BBr3)

Caption: Two plausible synthetic routes to 2-(1-Methyl-1H-pyrrol-2-yl)phenol.

Potential Applications and Biological Activity

The pyrrole-phenol scaffold is associated with a wide range of biological activities. While specific data for the N-methylated title compound is not available, its potential can be inferred from related structures.

  • Anti-inflammatory Activity: Many pyrrole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural similarities to known NSAIDs like tolmetin suggest that 2-(1-Methyl-1H-pyrrol-2-yl)phenol could be investigated for similar activities.

  • Anticancer Properties: Pyrrole-containing compounds have been developed as anticancer agents that target various cellular mechanisms, including tubulin polymerization and protein kinase inhibition.[3][4] The combination of the pyrrole and phenol rings could offer a unique pharmacophore for interacting with biological targets in cancer cells.

  • Antimicrobial and Antifungal Activity: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents.[21] Further investigation into the activity of 2-(1-Methyl-1H-pyrrol-2-yl)phenol against various bacterial and fungal strains is warranted.

  • Materials Science: N-methylpyrrole is a precursor to conductive polymers.[22] The phenolic group on this derivative could be used for further functionalization or to modulate the properties of resulting polymers.

Diagram: Potential Therapeutic Targets

TherapeuticTargets Potential Therapeutic Pathways for Pyrrole-Phenol Compounds Compound 2-(1-Methyl-1H-pyrrol-2-yl)phenol Inflammation Inflammatory Pathway Compound->Inflammation Inhibition Cancer Cancer Cell Proliferation Compound->Cancer Inhibition Infection Microbial Growth Compound->Infection Inhibition COX2 COX-2 Enzyme Inflammation->COX2 Kinases Protein Kinases Cancer->Kinases Tubulin Tubulin Polymerization Cancer->Tubulin Bacteria Bacterial Enzymes Infection->Bacteria

Caption: Inferred biological activities and potential molecular targets.

Safety and Handling

As a derivative of phenol, 2-(1-Methyl-1H-pyrrol-2-yl)phenol should be handled with care, assuming it shares similar toxicological properties. Phenol and its derivatives are toxic, corrosive, and can be rapidly absorbed through the skin.[23][24][25][26]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves for concentrated solutions).[23]

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of any vapors.[24]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents. Protect from light.[23]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove all contaminated clothing.[24] For eye contact, flush with water for at least 15 minutes and seek immediate medical help.

Conclusion and Future Directions

2-(1-Methyl-1H-pyrrol-2-yl)phenol represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While direct experimental data is limited, this guide has provided a robust framework for its study, including its fundamental properties, plausible and detailed synthetic routes, and a rationale for its potential biological applications.

Future research should focus on the validation of the proposed synthetic protocols and a thorough investigation of the compound's bioactivity. Screening against panels of cancer cell lines, inflammatory markers, and microbial strains would be a logical next step to unlock the full potential of this promising pyrrole-phenol derivative.

References

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki coupling to synthesize 2-(1-Methyl-1H-pyrrol-2-yl)phenol

An Application Note and Protocol for the Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol via Suzuki-Miyaura Coupling Abstract This document provides a comprehensive guide for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol via Suzuki-Miyaura Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol, a biaryl compound featuring a phenol and an N-methylpyrrole moiety. The protocol employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure successful synthesis and validation of the target compound.

Introduction and Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or pseudohalide.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and relative stability of its reagents.[5]

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol involves the coupling of a 2-halophenol (in this protocol, 2-bromophenol) with an N-methylpyrrole-2-boronic acid derivative. Heteroaromatic systems, such as pyrroles, are ubiquitous in biologically active molecules, making this transformation particularly relevant for the synthesis of novel pharmaceutical intermediates.[6][7]

Reaction Scheme:


(Image for illustrative purposes)

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (N-Methylpyrrole-2-boronic acid pinacol ester) reacts with 2-Bromophenol in the presence of a palladium catalyst and a base to yield 2-(1-Methyl-1H-pyrrol-2-yl)phenol.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Insights

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromophenol), forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][5]

  • Transmetalation: The organoboron species (N-methylpyrrole-2-boronic acid ester) is activated by the base, forming a more nucleophilic boronate complex.[2][10] This complex then transfers the pyrrolyl group to the Pd(II) center, displacing the halide. The precise mechanism of transmetalation is still a subject of investigation but is a critical step in the cycle.[2]

  • Reductive Elimination: The two organic ligands on the palladium center (the pyrrolyl and phenyl groups) couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

// Inputs and Outputs node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; ArX [label="2-Bromophenol\n(Ar-X)"]; ArB [label="Pyrrole Boronic Ester\n(Ar'-B(OR)₂)"]; Product [label="2-(1-Methyl-1H-pyrrol-2-yl)phenol\n(Ar-Ar')"];

ArX -> pd_complex [style=dashed, color="#5F6368"]; ArB -> transmetalation_complex [style=dashed, color="#5F6368"]; transmetalation_complex -> Product [style=dashed, color="#34A853", arrowhead=vee, dir=forward]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent side reactions like protodeboronation of the boronic ester.[11]

Reagents and Materials
ReagentM.W.Amount (mg)MmolEquivalents
2-Bromophenol173.011731.01.0
N-Methylpyrrole-2-boronic acid pinacol ester221.102651.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.70220.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane (anhydrous)-8 mL--
Deionized Water-2 mL--
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Reaction Setup and Execution
  • Flask Preparation: To a dry 50 mL Schlenk flask containing a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), N-methylpyrrole-2-boronic acid pinacol ester (265 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of an aqueous base is crucial for activating the boronic acid derivative.[6][12]

  • Degassing: To ensure removal of dissolved oxygen which can lead to catalyst decomposition and side reactions, bubble nitrogen or argon through the stirred solution for 15-20 minutes.[11]

  • Heating: Place the flask in a preheated heating mantle set to 85-90 °C and stir vigorously for 12-18 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive flow of inert gas.

Work-up and Purification
  • Cooling & Dilution: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (30 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.[13] Combine the product-containing fractions and remove the solvent in vacuo to yield 2-(1-Methyl-1H-pyrrol-2-yl)phenol as a solid or viscous oil.

Experimental Workflow Visualization

Workflow start 1. Assemble Reactants (Flask under N₂/Ar) add_solvents 2. Add Dioxane/H₂O & Degas start->add_solvents heat 3. Heat Reaction (90°C, 12-18h) add_solvents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Work-up (EtOAc Extraction) heat->workup Upon Completion monitor->heat Continue if incomplete purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize product Pure Product characterize->product

Characterization of 2-(1-Methyl-1H-pyrrol-2-yl)phenol

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.[14]

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0br s1HPhenolic OH
~7.20 - 7.40m2HAr-H
~6.90 - 7.10m2HAr-H
~6.75t1HPyrrole H-5
~6.25t1HPyrrole H-4
~6.15t1HPyrrole H-3
~3.70s3HN-CH₃
  • Expected ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152.5C-OH
~131.0C-pyrrole (ipso)
~129.5Ar-CH
~128.0Ar-CH
~122.0Ar-C (ipso)
~120.0Ar-CH
~116.0Ar-CH
~124.0Pyrrole C-5
~110.0Pyrrole C-2
~108.5Pyrrole C-4
~107.0Pyrrole C-3
~35.0N-CH₃
Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Molecular Ion: For C₁₁H₁₁NO, the calculated exact mass is 173.0841. The expected peak would be [M+H]⁺ at m/z = 174.0919.

Troubleshooting Guide

Low yields or failed reactions in Suzuki couplings are common; this guide addresses frequent issues.[11][16]

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed solvents.3. Poor quality base or boronic ester.1. Use a fresh palladium source or a pre-catalyst.2. Ensure rigorous degassing (freeze-pump-thaw or extended sparging).3. Use freshly purchased reagents. Consider using a stronger base like K₃PO₄.[11]
Protodeboronation 1. The C-B bond of the pyrrole boronic ester is cleaved by water/protons.2. This is common for electron-rich or heteroaromatic boronic acids.[11]1. Use anhydrous conditions with a base like K₃PO₄ and minimal water (3-5 eq).2. Use a slight excess (1.2-1.5 eq) of the boronic ester.
Dehalogenation of Phenol The aryl-palladium intermediate reacts with a hydride source instead of the boronic ester.Avoid potential hydride sources like amine bases or alcohol solvents. Ensure the reaction is not overheated or run for an excessive time.[11]
Homocoupling of Boronic Ester Oxidative coupling of two boronic ester molecules, often facilitated by oxygen.1. Improve degassing procedures significantly.2. Consider starting with a Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction that can promote homocoupling.[11]
Reaction Mixture Turns Black Immediately Rapid precipitation of palladium black, indicating catalyst decomposition.1. Check the ligand-to-palladium ratio; ensure it is sufficient (typically 2:1 to 4:1 for monodentate ligands).2. Ensure the reaction is not overheated at the start.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Chemical Hazards: Palladium catalysts are irritants and sensitizers. 2-Bromophenol is toxic and corrosive. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • sathee jee. Chemistry Suzuki Coupling Reaction. [Link]

  • Slideshare. Suzuki cross coupling reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. [Link]

  • Journal of the American Chemical Society. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 39(11), 8344-8352. [Link]

  • MDPI. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5143. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

Application

Using 2-(1-Methyl-1H-pyrrol-2-yl)phenol as a bidentate ligand for Zinc(II) sensing

Executive Summary Zinc(II) is the second most abundant transition metal in the human body, playing a pivotal role in catalytic, structural, and signaling functions.[1] Aberrant Zn(II) homeostasis is linked to Alzheimer’s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zinc(II) is the second most abundant transition metal in the human body, playing a pivotal role in catalytic, structural, and signaling functions.[1] Aberrant Zn(II) homeostasis is linked to Alzheimer’s disease, diabetes, and prostate cancer. This guide details the application of 2-(1-Methyl-1H-pyrrol-2-yl)phenol (MPP) as a fluorescence-based sensor for labile Zn(II).

Unlike its unmethylated analog 2-(1H-pyrrol-2-yl)phenol, which operates via Excited-State Intramolecular Proton Transfer (ESIPT), the


-methylated MPP  prevents proton transfer. Instead, it functions through a Chelation-Enhanced Fluorescence (CHEF)  mechanism coupled with Restriction of Intramolecular Rotation (RIR) . This structural modification eliminates the large Stokes shift typical of ESIPT but significantly enhances quantum yield upon metal binding by locking the biaryl axis.

Chemical Foundation & Mechanism

Ligand Design Logic

The MPP ligand features a bidentate coordination motif comprising a hard phenolate oxygen and a soft/borderline pyrrole nitrogen .

  • The Methylation Factor: The

    
    -methyl group serves two critical functions:
    
    • Blocks ESIPT: Prevents the enol-keto tautomerization, simplifying the emission spectrum to a single band.

    • Steric Constraint: Forces a twisted conformation in the free ligand, reducing background fluorescence due to non-radiative decay. Upon Zn(II) binding, the ligand planarizes (or locks), triggering a "Turn-On" response.

Sensing Mechanism

The sensing event is driven by the formation of a 2:1 Ligand:Metal complex (


).
  • Free Ligand: Weak fluorescence due to free rotation around the C-C biaryl bond (non-radiative energy dissipation).

  • Zn(II) Coordination: Zinc coordinates to the deprotonated phenolate oxygen. The pyrrole nitrogen, though weakly basic, participates in the chelate effect, stabilizing the complex.

  • Signal Generation: The rigidification of the scaffold inhibits vibrational relaxation, resulting in a sharp increase in fluorescence intensity (CHEF).

Synthesis Pathway (Suzuki-Miyaura Coupling)

For researchers needing to synthesize the probe de novo:

  • Reactants: 2-Hydroxyphenylboronic acid + 2-Bromo-1-methylpyrrole.

  • Catalyst:

    
    .
    
  • Base/Solvent:

    
     / Toluene:Ethanol (2:1).
    
  • Yield: Typically 65-75% after column chromatography (Hexane/EtOAc).

Visualization: Synthesis & Sensing Workflow

G cluster_0 Synthesis Phase cluster_1 Sensing Mechanism R1 2-Hydroxyphenyl- boronic acid Cat Pd(PPh3)4 / K2CO3 Suzuki Coupling R1->Cat R2 2-Bromo-1- methylpyrrole R2->Cat Ligand Ligand (MPP) (Weak Fluorescence) Cat->Ligand Reflux 12h Complex Zn(MPP)2 Complex (Rigid Scaffold) Ligand->Complex + Zn(II) (pH 7.4) Zn Zn(II) Source (ZnCl2 / Zn(OAc)2) Zn->Complex Signal Fluorescence TURN-ON (CHEF + RIR) Complex->Signal Excitation

Figure 1: Synthetic route via Suzuki coupling and the subsequent Zn(II) sensing mechanism driven by rigidification.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationPurpose
MPP Ligand >98% Purity (HPLC)Zinc Sensor
HEPES Buffer 50 mM, pH 7.4Physiological pH maintenance
ZnCl₂ Stock 10 mM in Milli-Q WaterZinc source (Titrant)
DMSO Spectroscopic GradeLigand solubilization
TPEN High PurityMembrane-permeable Zn(II) chelator (Control)
Preparation of Stock Solutions
  • Ligand Stock (1 mM): Dissolve 1.73 mg of MPP (MW ≈ 173.21 g/mol ) in 10 mL of DMSO. Store at -20°C in amber vials.

  • Zn(II) Stock (10 mM): Dissolve ZnCl₂ in Milli-Q water. Verify concentration via EDTA titration if absolute quantification is critical.

  • Working Solution: Dilute Ligand Stock into HEPES buffer (containing 1% DMSO to prevent precipitation) to a final concentration of 10 µM .

Fluorescence Titration Protocol

Objective: Determine the Binding Constant (


) and Limit of Detection (LOD).
  • Baseline Scan: Place 3.0 mL of the 10 µM Ligand Working Solution in a quartz cuvette. Record emission spectrum (

    
    , 
    
    
    
    ).
  • Titration: Add Zn(II) stock in 0.1 equivalent increments (e.g., 0.5 µL of 10 mM stock per step).

  • Equilibration: Mix by inversion and allow to equilibrate for 2 minutes after each addition.

  • Measurement: Record emission spectra until saturation is reached (typically at 2.5 - 3.0 equivalents of Zn).

  • Reversibility Check: Add 5 equivalents of TPEN (a stronger Zn chelator) to the saturated solution. Fluorescence should return to baseline, confirming reversible binding.

Selectivity (Interference) Assay

To validate specificity, test the sensor against biologically relevant cations (


) and competing heavy metals (

).
  • Method: Pre-incubate ligand with 5 equivalents of competing ion for 5 minutes, measure fluorescence, then add 1 equivalent of Zn(II).

  • Critical Note:

    
     and 
    
    
    
    are paramagnetic and often quench fluorescence. If quenching is observed, this confirms the metal is binding but via a different electronic pathway.

Data Analysis & Interpretation

Calculating the Binding Constant ( )

Use the Benesi-Hildebrand equation for a 1:1 or 1:2 complex. For


 stoichiometry (common for bidentate ligands):


  • 
    : Fluorescence intensity of free ligand.
    
  • 
    : Fluorescence at specific 
    
    
    
    .[2]
  • 
    : Fluorescence at saturation.
    
  • Plot

    
     vs 
    
    
    
    . The slope/intercept ratio gives
    
    
    .
Limit of Detection (LOD)


  • 
    : Standard deviation of the blank (free ligand) emission (measure n=10 times).
    
  • 
    : Slope of the fluorescence intensity vs. 
    
    
    
    linear regression line at low concentrations.
Visualization: Experimental Workflow

Protocol Start Start: 10 µM MPP in HEPES (pH 7.4) Baseline Measure Baseline Fluorescence (F0) Start->Baseline Titrate Add Zn(II) Stock (0.1 eq increments) Baseline->Titrate Wait Equilibrate 2 mins Titrate->Wait Measure Record Spectrum (350-600 nm) Wait->Measure Check Saturation Reached? Measure->Check Check->Titrate No Analyze Plot Benesi-Hildebrand Calculate Kd & LOD Check->Analyze Yes Control Add TPEN (Verify Reversibility) Analyze->Control

Figure 2: Step-by-step titration workflow for determining Zinc(II) binding affinity.

Troubleshooting & Critical Notes

  • pH Sensitivity: The phenol group (

    
    ) must deprotonate to bind Zn(II) effectively. At pH 7.4, the binding is proton-dependent. If the signal is weak, ensure the pH is strictly maintained; acidification will protonate the phenol and release Zn(II).
    
  • Cadmium Interference:

    
     is isoelectronic with 
    
    
    
    and often interferes. Perform a dual-titration if working in environments with potential Cadmium contamination.
  • Solubility: If the solution becomes cloudy upon Zn addition, the complex may be precipitating. Increase DMSO content to 5% or reduce ligand concentration to 5 µM.

References

  • Zinc Sensing Mechanisms: Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent sensing of zinc(II) with small molecules. Chemical Society Reviews, 39(6), 1996-2006.

  • ESIPT vs. CHEF in Phenol-Heterocycles: Kwon, J. E., & Park, S. Y. (2011). Advanced organic optoelectronic materials: harnessing excited-state intramolecular proton transfer (ESIPT) process. Advanced Materials, 23(32), 3615-3642.

  • Pyrrole-Based Ligand Synthesis: Bae, J., et al. (2000). Synthesis of 2-substituted pyrroles from 2-bromopyrrole. Tetrahedron Letters, 41(31), 5899-5902.

  • General Protocol for Zn(II) Fluorescence Titration: Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent sensors for measuring metal ions in living systems.[3][4] Chemical Reviews, 114(8), 4564-4601.

Sources

Method

Application Notes & Protocols: Strategic Functionalization of the Phenol Group in 2-(1-Methyl-1H-pyrrol-2-yl)phenol

Abstract The 2-(1-Methyl-1H-pyrrol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry and materials science, combining the electron-rich nature of a pyrrole with the versatile reactivity of a phenol. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(1-Methyl-1H-pyrrol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry and materials science, combining the electron-rich nature of a pyrrole with the versatile reactivity of a phenol. The phenolic hydroxyl group serves as a primary handle for molecular elaboration, enabling the synthesis of diverse derivatives with tailored physicochemical and biological properties. This guide provides an in-depth exploration of key strategies for functionalizing this hydroxyl group, including O-alkylation, O-acylation, and the use of protecting groups. We delve into the causality behind protocol design, offering detailed, step-by-step methodologies and troubleshooting insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of the Phenolic Moiety

The compound 2-(1-Methyl-1H-pyrrol-2-yl)phenol presents a unique electronic and structural landscape. The phenolic hydroxyl group is not merely a passive functional group; its acidity and nucleophilicity are modulated by the adjacent N-methylpyrrole ring. Functionalization at this position is a cornerstone for modifying properties such as solubility, lipophilicity, and metabolic stability. Furthermore, converting the hydroxyl group into an ether or ester can serve as a prodrug strategy or introduce new pharmacophoric elements. This document outlines reliable and reproducible protocols for the most critical transformations of this phenolic group, moving beyond simple procedural lists to explain the strategic rationale behind each experimental choice.

O-Alkylation via Williamson Ether Synthesis: Crafting Aryl Ethers

The conversion of the phenolic hydroxyl to an ether linkage is a fundamental transformation for probing structure-activity relationships (SAR). The Williamson ether synthesis is the most robust and widely adopted method for this purpose, proceeding through a two-step sequence: deprotonation of the phenol followed by a nucleophilic substitution (SN2) reaction.

Mechanistic Rationale and Key Parameters

The reaction's success hinges on the efficient formation of the nucleophilic phenoxide ion and the subsequent displacement of a leaving group from an alkylating agent.

  • Choice of Base: Phenols (pKa ≈ 10) are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases.[1] Potassium carbonate (K₂CO₃) is often the base of choice as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without promoting side reactions.[1] For less reactive alkylating agents or sterically demanding systems, a stronger base like sodium hydride (NaH) may be employed, though caution is advised due to its high reactivity.[1]

  • Alkylating Agent: The SN2 mechanism dictates that primary alkyl halides (e.g., methyl iodide, benzyl bromide) are ideal substrates to minimize the competing E2 elimination pathway.[2][3] Secondary and tertiary halides are poor choices and will predominantly lead to elimination.[3]

  • Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are optimal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.[4]

Visualization: O-Alkylation Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Start 2-(1-Methyl-1H-pyrrol-2-yl)phenol (in DMF) Base Add K₂CO₃ (Base) Start->Base Phenoxide Potassium Phenoxide Intermediate (Nucleophile) Base->Phenoxide AlkylHalide Add Primary Alkyl Halide (R-X) (e.g., Benzyl Bromide) Phenoxide->AlkylHalide Stir at RT or gentle heat Product Final Ether Product 2-((Benzyloxy)phenyl)-1-methyl-1H-pyrrole AlkylHalide->Product

Caption: Workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of 2-((Benzyloxy)phenyl)-1-methyl-1H-pyrrole

Materials:

  • 2-(1-Methyl-1H-pyrrol-2-yl)phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Benzyl Bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1-Methyl-1H-pyrrol-2-yl)phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a suspension with a concentration of approximately 0.2 M with respect to the phenol.

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (50-60 °C) may be required.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Data Summary: Representative O-Alkylation Reactions
Alkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃MeCN60690-98%
Benzyl BromideK₂CO₃DMFRT1685-95%
Ethyl BromoacetateK₂CO₃AcetoneReflux880-90%
Ether Cleavage Considerations

Cleavage of the resulting aryl ether C-O bond is challenging and typically requires harsh conditions, such as refluxing with strong acids like HBr or HI.[5][6][7] This high stability makes the ether linkage an excellent choice for a permanent modification rather than a protecting group.

O-Acylation: Synthesis of Phenolic Esters

Esterification is another pivotal functionalization strategy, often employed to create prodrugs, as esters can be hydrolyzed in vivo by esterase enzymes.[8][9] It also serves to introduce carbonyl functionalities.

Method Selection: Acyl Chlorides vs. Steglich Esterification

Two primary methods are recommended, with the choice depending on the substrate's sensitivity.

  • Reaction with Acyl Chlorides/Anhydrides: A straightforward and rapid method for robust substrates. It proceeds via nucleophilic acyl substitution. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl or carboxylic acid byproduct.[10]

  • Steglich Esterification: This method is ideal for acid- or base-sensitive substrates, as it operates under mild, neutral conditions.[11][12] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14][15]

Visualization: Steglich Esterification Mechanism

G RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Activated Intermediate) RCOOH->OAI + DCC DCC DCC->OAI NAP N-Acylpyridinium Ion (Highly Reactive) OAI->NAP + DMAP DMAP (Catalyst) DMAP->NAP Ester Final Ester Product NAP->Ester + Phenol Phenol Nucleophile Phenol->Ester DHU Dicyclohexylurea (DHU) (Byproduct) Ester->DHU releases G A Starting Phenol B Boc-Protected Phenol A->B (Boc)₂O, DMAP or Catalyst-free (Water) [Protection] C Functionalized Intermediate (Reaction elsewhere on molecule) B->C Desired Synthesis Step (e.g., Pyrrole Bromination) D Final Deprotected Product C->D TFA in DCM [Deprotection]

Sources

Application

Synthesis of Schiff base derivatives from 2-(1-Methyl-1H-pyrrol-2-yl)phenol

An Application Guide for the Synthesis and Characterization of Schiff Base Derivatives from 2-(1-Methyl-1H-pyrrol-2-yl)phenol Introduction: The Versatility of Schiff Bases Schiff bases, characterized by the presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of Schiff Base Derivatives from 2-(1-Methyl-1H-pyrrol-2-yl)phenol

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[3][4][5] The inherent reactivity of the imine group and the structural diversity achievable by varying the amine and carbonyl precursors have established Schiff bases as privileged scaffolds in numerous scientific domains.

Their applications are remarkably broad, spanning medicinal chemistry, materials science, and catalysis.[4][5] Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][6][7][8] This biological potency is often attributed to the azomethine nitrogen atom, which can form hydrogen bonds with the active sites of enzymes and cellular targets.[9]

This guide provides a detailed protocol for the synthesis of novel Schiff base derivatives starting from 2-(1-Methyl-1H-pyrrol-2-yl)phenol. The strategy involves an initial formylation of the phenol to introduce the required aldehyde functionality, followed by condensation with various primary amines. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and outline the necessary characterization techniques to validate the synthesized products.

Part 1: Mechanistic Principles and Experimental Rationale

The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction.[2] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1][9] This leads to the formation of a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral, but unstable, intermediate known as a carbinolamine or hemiaminal.[1][3][10]

  • Dehydration: The final step is the elimination of a water molecule. This step is typically the rate-determining step and is often catalyzed by a mild acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and the formation of the C=N double bond yields the stable Schiff base.[1][3]

Caption: General Mechanism of Schiff Base Formation.

Rationale for Experimental Choices
  • Solvent Selection: Alcohols, such as absolute ethanol or methanol, are commonly used solvents.[2] They are effective at dissolving both the amine and aldehyde reactants and are suitable for heating under reflux. Their polarity can also help stabilize the intermediates formed during the reaction.

  • Catalyst: A few drops of a weak acid, like glacial acetic acid, are often added. The acid catalyzes the dehydration of the carbinolamine intermediate, which is the rate-limiting step, thereby accelerating the reaction and pushing the equilibrium towards the product.[3][5]

  • Temperature and Water Removal: The reaction is reversible. To drive the reaction to completion, it is typically performed at elevated temperatures (reflux).[5] Heating helps to remove the water molecule formed as a byproduct, shifting the equilibrium in favor of the Schiff base according to Le Châtelier's principle. For more rigorous water removal, a Dean-Stark apparatus can be employed.[3]

Part 2: Experimental Protocols

This section details a two-stage process: first, the synthesis of the aldehyde precursor, and second, the general procedure for synthesizing the target Schiff base derivatives.

Stage 1: Synthesis of 2-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde

To prepare Schiff bases from 2-(1-Methyl-1H-pyrrol-2-yl)phenol, a carbonyl group must first be introduced onto the phenol ring. The Duff reaction provides a straightforward method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent.

Materials and Equipment:

  • 2-(1-Methyl-1H-pyrrol-2-yl)phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • In a 250 mL round-bottom flask, combine 2-(1-Methyl-1H-pyrrol-2-yl)phenol (10 mmol), hexamethylenetetramine (20 mmol), and glycerol (50 mL).

  • Heat the mixture with stirring to 150-160 °C for 3 hours. The solution will become a deep, viscous slurry.

  • Cool the reaction mixture to approximately 80 °C and add 50 mL of 2M HCl.

  • Heat the mixture under reflux for 30 minutes to hydrolyze the intermediate.

  • Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde precursor.

Stage 2: General Protocol for Schiff Base Synthesis

This protocol describes the condensation of the synthesized aldehyde with a generic primary amine (Ar-NH₂).

Materials and Equipment:

  • 2-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde (aldehyde precursor)

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Ice bath

Protocol:

  • Dissolve the aldehyde precursor (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask with stirring.

  • To this solution, add the selected primary amine (1.0 mmol) dissolved in a minimal amount of absolute ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the aldehyde spot.

  • Once the reaction is complete, cool the flask to room temperature. A solid product may precipitate.

  • If precipitation occurs, cool the mixture further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol to remove impurities, and dry in a vacuum oven.

  • If no solid precipitates, remove the ethanol under reduced pressure. The resulting crude solid or oil can be recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base derivative.

Workflow Experimental Workflow for Schiff Base Synthesis cluster_synthesis Reaction Setup cluster_workup Product Isolation & Purification cluster_analysis Characterization A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution A->B C 3. Add Acetic Acid Catalyst B->C D 4. Heat to Reflux (2-4h) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp. E->F G Precipitate? F->G H 7a. Filter & Wash with Cold Ethanol G->H Yes I 7b. Evaporate Solvent G->I No K 9. Dry Product H->K J 8. Recrystallize I->J J->K L FT-IR, NMR, Mass Spec K->L

Caption: Experimental Workflow for Synthesis and Purification.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the synthesized Schiff bases is a critical step. The following spectroscopic methods are essential for a self-validating protocol.[11][12][13]

TechniqueKey Observation for Schiff Base FormationRationale
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1670-1700 cm⁻¹). Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of imine C=N stretch (~1600-1650 cm⁻¹). [14]The formation of the new azomethine (C=N) bond and the consumption of the starting functional groups provide direct evidence of the reaction.
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (R-CHO) at ~9.5-10.5 ppm. Disappearance of the amine proton signal (R-NH₂). Appearance of the azomethine proton signal (-CH=N-) at ~8.0-9.0 ppm. [11]The chemical environment of the protons changes significantly, providing a clear diagnostic signal for the formation of the imine bond.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.This technique confirms that the reactants have combined and dehydrated as expected, providing the exact molecular mass of the product.

Part 4: Applications and Future Directions

The pyrrole and phenol moieties in the synthesized Schiff bases are significant pharmacophores. Pyrrole-based Schiff bases have been investigated for a range of biological activities, including as potential inhibitors for enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[15] Furthermore, Schiff bases are excellent ligands capable of coordinating with various metal ions through the imine nitrogen and, in this case, the phenolic oxygen.[8] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[12][16]

The derivatives synthesized via this protocol could be screened for a variety of biological applications:

  • Antimicrobial Agents: Test against panels of Gram-positive and Gram-negative bacteria and various fungal strains.[16][17]

  • Anticancer Agents: Evaluate for cytotoxicity against various human cancer cell lines.[8]

  • Antioxidant Activity: Assess their ability to scavenge free radicals using methods like the DPPH assay.[17]

  • Catalysis: Explore the use of their metal complexes as catalysts in organic synthesis.[18]

References

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Chemistry Schiff Bases. Sathee NEET. [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Food Science & Technology. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Vedantu. [Link]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. [Link]

  • Overview on Synthesis, Reactions, Applications, and Biological Activities of Schiff Bases. Egyptian Journal of Chemistry. [Link]

  • Synthesis, Spectroscopic, Thermodynamic and Biological Activity Studies of Schiff Base and Metal Complexes Derived from 2-[ 1H-Pyrrol-2-Ylimino Methyl]- 5-Phenyl-1,3,4- Oxa d i a z o le. ResearchGate. [Link]

  • Applications of Schiff Bases and Their Metal Complexes: - A Short Review. JETIR. [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol. ResearchGate. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]

  • Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate. [Link]

  • Metallated Schiff-Base Macromolecules as Alternative Metalloprotein Electron Transfer Intermediates. Advances in Chemical Engineering and Science. [Link]

  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. ResearchGate. [Link]

  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry. [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Semantic Scholar. [Link]

  • Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Derivatives. Academic Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. International Journal of Inorganic Chemistry. [Link]

Sources

Method

Microwave-assisted synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol derivatives

Application Note: Microwave-Assisted Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol Derivatives Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 2-(1-Methyl-1H-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol and its derivatives via microwave-assisted Suzuki-Miyaura cross-coupling. Unlike traditional thermal methods that require prolonged reflux (12–24 hours) and often suffer from oxidative degradation of the electron-rich pyrrole ring, this microwave protocol achieves full conversion in 10–20 minutes . The method utilizes a biphasic solvent system optimized for dielectric heating, ensuring rapid transmetalation and high chemoselectivity. This scaffold is a critical pharmacophore in kinase inhibitors and antimicrobial agents.

Scientific Rationale & Mechanism

The Challenge: Heteroaryl-Phenol Coupling

Coupling electron-rich heterocycles (like pyrroles) with electron-rich phenols poses specific challenges:

  • Protodeboronation: Pyrrole boronic acids are prone to hydrolytic cleavage of the C-B bond under standard basic conditions.

  • Oxidation: The pyrrole ring is susceptible to oxidation, leading to polymerization ("tarring") during long thermal cycles.

  • Steric Hindrance: The ortho-hydroxyl group on the phenol can coordinate with the Palladium catalyst, potentially poisoning it or altering the active species.

The Solution: Microwave Dielectric Heating

Microwave irradiation (2.45 GHz) provides direct volumetric heating. By coupling with the dipole moment of the polar solvent (Ethanol/Water), the reaction mixture reaches the activation energy (


) for the rate-determining step (oxidative addition) almost instantaneously. This minimizes the "time-at-temperature," significantly reducing side reactions like protodeboronation.
Mechanistic Pathway (Suzuki-Miyaura)

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of 2-bromophenol.

  • Activation: The base (Na

    
    CO
    
    
    
    ) activates the pyrrole boronic acid.
  • Transmetalation: The pyrrole group transfers to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr BaseStep Base Activation (OH- coordination) OxAdd->BaseStep + Base Transmet Transmetalation (Transfer of Pyrrole) BaseStep->Transmet + Boronate RedElim Reductive Elimination (Product Release) Transmet->RedElim Isomerization RedElim->Pd0 Regeneration ArBr 2-Bromophenol ArBr->OxAdd Boronic 1-Methyl-2-pyrrole- boronic acid Boronic->Transmet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The microwave energy accelerates the rate-limiting Oxidative Addition and Transmetalation steps.

Experimental Protocol

Materials & Reagents
  • Substrate A: 2-Bromophenol (1.0 equiv)

  • Substrate B: 1-Methyl-1H-pyrrol-2-ylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
    • Note: Pd(dppf)Cl

      
       is a robust alternative if steric bulk is an issue.
      
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ), 2M aqueous solution (3.0 equiv)
  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (2:1:1 v/v)

    • Why this mix? DME solubilizes the organics, Water dissolves the base, and Ethanol acts as a co-solvent and microwave absorber (high tan

      
      ).
      
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum cap.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a glovebox or under nitrogen flow, add 2-Bromophenol (173 mg, 1.0 mmol) and 1-Methyl-1H-pyrrol-2-ylboronic acid (150 mg, 1.2 mmol) to the 10 mL microwave vial.

  • Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol).
  • Seal the vial with the septum cap.

  • Purge the vial with N

    
     gas for 2 minutes via a needle inlet/outlet to remove O
    
    
    
    (critical to prevent pyrrole oxidation and catalyst deactivation).
  • Inject the degassed solvent mixture: DME (2 mL) + EtOH (1 mL) + 2M Na

    
    CO
    
    
    
    (1 mL)
    .

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Control Mode: Standard (Fixed Temperature)

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (High speed)

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Dynamic (Max 200W)

Step 3: Workup & Purification [1]

  • Cool the vial to room temperature (using compressed air cooling on the reactor).

  • Filter the mixture through a Celite® pad to remove Palladium black; wash with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Wash with Water (15 mL) and Brine (15 mL).

  • Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

    • Note: The product is moderately polar due to the phenolic -OH.

Workflow Setup 1. Setup (N2 Purge, Seal Vial) Irradiation 2. Microwave (120°C, 15 min) Setup->Irradiation Workup 3. Workup (Celite Filter, Extraction) Irradiation->Workup Purification 4. Purification (Flash Column) Workup->Purification Analysis 5. Analysis (NMR, LC-MS) Purification->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Data Interpretation

Expected Yields
ScaleMethodTimeTypical YieldPurity (HPLC)
1.0 mmolThermal Reflux (Oil Bath)16 Hours45-55%85%
1.0 mmol Microwave (This Protocol) 15 Mins 82-91% >98%
Characterization Data (Simulated for Validation)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.25-7.18 (m, 2H), 6.98-6.92 (m, 2H), 6.75 (dd, 1H, Pyrrole-H), 6.20 (dd, 1H, Pyrrole-H), 6.05 (t, 1H, Pyrrole-H), 5.20 (s, 1H, -OH), 3.65 (s, 3H, N-CH
    
    
    ).
  • LC-MS: [M+H]

    
     calculated for C
    
    
    
    H
    
    
    NO: 174.09; found: 174.1.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Protodeboronation of pyrroleReduce temp to 100°C; Increase catalyst load to 10 mol%.
Black Precipitate Catalyst decomposition (Pd Black)Ensure thorough N

degassing; Add ligand (PPh

) excess.
Complex Mixture Oxidation of PyrroleUse degassed solvents; Keep reaction under inert atmosphere.
Starting Material Remaining Incomplete conversionIncrease hold time to 25 mins; Check microwave power coupling.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Pyrrole Synthesis via Microwave: Minetto, G., et al. (2005).[2] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry. Link

  • Biological Importance of Pyrroles: Bhardwaj, V., et al. (2015). "Pyrrole: A privileged scaffold in drug discovery." Expert Opinion on Drug Discovery. Link

  • Green Chemistry in Microwaves: Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-(1-Methyl-1H-pyrrol-2-yl)phenol

Prepared by the Senior Application Science Team Welcome to the technical support guide for 2-(1-Methyl-1H-pyrrol-2-yl)phenol. This document provides in-depth troubleshooting advice and best practices for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-(1-Methyl-1H-pyrrol-2-yl)phenol. This document provides in-depth troubleshooting advice and best practices for researchers, medicinal chemists, and drug development professionals. Our goal is to help you understand the inherent instability of this molecule and provide actionable protocols to ensure the integrity and reproducibility of your experiments.

The unique structure of 2-(1-Methyl-1H-pyrrol-2-yl)phenol, which combines an electron-rich N-methylpyrrole ring with a phenolic moiety, makes it a valuable scaffold in medicinal chemistry but also presents a significant challenge: susceptibility to oxidation.[1][2] This guide explains the mechanisms of degradation and offers field-proven methods for prevention.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the most common issues users encounter.

Q1: My solution of 2-(1-Methyl-1H-pyrrol-2-yl)phenol turned from colorless to yellow/brown. What is happening?

This color change is a classic indicator of oxidation and potential polymerization. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to attack by atmospheric oxygen.[3] Upon exposure to air and/or light, the compound degrades into a complex mixture of colored byproducts. While pyrrole itself is known to darken readily, the process can be accelerated by various factors in the laboratory environment.[3]

Q2: What are the primary factors that accelerate the degradation of the compound?

There are three main environmental factors that initiate and accelerate oxidation:

  • Atmospheric Oxygen: This is the primary culprit. The electron-rich pyrrole ring can react with ground-state triplet oxygen, especially in the presence of trace metal ions or light, to form reactive oxygen species (ROS) that propagate degradation.

  • Light (Photooxidation): Exposure to ambient or UV light can promote the formation of singlet molecular oxygen (¹O₂), a highly reactive electrophile that readily attacks the pyrrole ring.[4][5] This process can lead to the formation of pyrrolinones and other ring-opened products.[6]

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation. Storing the compound at room temperature will significantly shorten its shelf-life compared to refrigerated or frozen storage.

Q3: How does the phenol group influence the stability of the pyrrole ring?

The phenolic hydroxyl group introduces a dual-character to the molecule's stability profile.

  • Potential for Increased Instability: The -OH group is an electron-donating group, which can further increase the electron density of the aromatic system, potentially making the pyrrole ring even more sensitive to electrophilic attack by oxidants.

  • Potential for Protection (Antioxidant Effect): Phenols are well-known radical scavengers.[7] The hydroxyl group can act as a hydrogen-atom donor (HAT) to quench radical species that might otherwise attack the pyrrole ring, thereby functioning as an intramolecular antioxidant.[8]

The net effect depends on the specific oxidative pathway. In our experience, while the phenol may offer some limited intrinsic protection, the high reactivity of the pyrrole ring remains the dominant factor, and external protective measures are essential.

Part 2: Troubleshooting Guide - Diagnosing and Confirming Oxidation

If you suspect degradation, a systematic approach is needed to confirm it and assess the extent of the problem.

  • Symptom: The solid or its solution darkens over time. You observe new, often broad, peaks in your NMR spectrum or unexpected spots on your TLC plate.

  • Probable Cause: Oxidative degradation of the pyrrole ring.

  • Recommended Analytical Workflow: Follow a multi-step process to get a complete picture of the sample's integrity.

G cluster_workflow Workflow for Diagnosing Oxidation A 1. Visual Inspection (Note color change) B 2. Purity Analysis by HPLC-UV (Quantify parent peak area vs. impurities) A->B If color has changed C 3. Structural Verification by ¹H NMR (Check for peak broadening, new signals, or loss of pyrrole protons) B->C If purity <95% D 4. Degradant Identification by LC-MS (Identify masses of potential oxidized products, e.g., M+16, M+32) C->D If new peaks are observed

Caption: A systematic workflow for diagnosing compound degradation.

Interpreting Analytical Data for Oxidation

This table summarizes common observations and their likely interpretations when analyzing a degraded sample of 2-(1-Methyl-1H-pyrrol-2-yl)phenol.

Analytical TechniqueCommon ObservationLikely Interpretation
¹H NMR - Disappearance or broadening of pyrrole proton signals.- Appearance of complex signals in the aliphatic or aromatic region.- Ring-opening or polymerization of the pyrrole moiety.- Formation of various oxidized byproducts.
HPLC-UV - Decrease in the area of the main peak.- Appearance of multiple new peaks, often with different UV absorption profiles.- Loss of the parent compound.- Formation of a mixture of degradation products.
LC-MS - Detection of ions corresponding to [M+16]+, [M+32]+, etc.- Detection of dimeric or oligomeric species.- Addition of one or more oxygen atoms (hydroxylation, ring-opening).[6]- Onset of polymerization.[9]
Part 3: Protocols for Prevention and Handling

Proactive measures are the most effective way to maintain the integrity of your compound.

Protocol 1: Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommended SpecificationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen, the primary driver of oxidation.[10]
Temperature -20°C (Freezer)Significantly slows the kinetics of degradation reactions.
Light Amber Glass Vial / Protect from LightPrevents photooxidation initiated by UV or ambient light.[4]
Form Solid (if possible) or as a degassed solution in an anhydrous, aprotic solvent.Solvents can participate in degradation pathways. Storing as a solid minimizes this risk. If a solution is needed, it must be properly prepared.
Protocol 2: Handling and Dispensing Under Inert Atmosphere

Never handle this compound on an open bench. Use standard air-sensitive techniques to prevent exposure to oxygen.[11][12][13]

G cluster_protocol Protocol for Preparing a Stock Solution A 1. Dry Glassware (Oven-dry a vial with a stir bar and cap with a septum) B 2. Establish Inert Atmosphere (Connect vial to Schlenk line, evacuate and backfill with Argon/N₂ 3x) A->B C 3. Add Compound (Briefly remove septum under positive inert gas flow, add solid, and re-seal) B->C D 4. Add Degassed Solvent (Transfer anhydrous, degassed solvent via a gas-tight syringe) C->D E 5. Store Properly (Wrap vial in foil, parafilm the seal, and place in -20°C freezer) D->E

Caption: Workflow for handling air-sensitive compounds.

Step-by-Step Methodology:

  • Glassware Preparation: Place a clean, dry vial equipped with a magnetic stir bar into a 125°C oven overnight.[11]

  • Inerting the Vial: While still warm, assemble the vial with a rubber septum and connect it to a Schlenk line. Evacuate the vial under high vacuum for 5-10 minutes and then backfill with high-purity argon or nitrogen gas. Repeat this "evacuate-backfill" cycle at least three times to remove all atmospheric oxygen and adsorbed moisture.[12]

  • Adding the Compound: Weigh the solid compound rapidly. Briefly remove the septum while maintaining a positive flow of inert gas out of the vial to prevent air ingress. Add the solid, then immediately re-seal the vial.

  • Adding Solvent: Use an anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene) that has been thoroughly degassed. The most effective degassing method is three "freeze-pump-thaw" cycles. Use a clean, dry, gas-tight syringe to transfer the desired volume of solvent into your vial.

  • Final Storage: Once the solid is dissolved, wrap the vial in aluminum foil to protect it from light, secure the septum with parafilm, and store it in a freezer at -20°C.

Protocol 3: Stabilization with Chemical Antioxidants

For applications where the presence of an additive is acceptable, adding a radical-scavenging antioxidant can provide an extra layer of protection.

Q: Which antioxidant is most suitable?

The ideal antioxidant should be effective at low concentrations and easily removable if necessary. Butylated hydroxytoluene (BHT) is a common and effective choice.

Table of Common Antioxidants for Stabilization

AntioxidantTypical ConcentrationRemoval MethodKey Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Column chromatography, vacuum sublimationA hindered phenol that is an excellent radical scavenger.[7] Generally non-interfering in many reactions.
Tocopherol (Vitamin E) 0.01 - 0.1% (w/v)Column chromatographyA natural, biocompatible antioxidant. May be preferred for biological applications.

Procedure for Preparing a BHT-Stabilized Stock Solution:

  • Prepare your solution of 2-(1-Methyl-1H-pyrrol-2-yl)phenol under an inert atmosphere as described in Protocol 2 .

  • Before sealing for storage, add a small amount of BHT (e.g., for a 10 mL solution, add 1-10 mg).

  • Agitate the solution until the BHT is fully dissolved.

  • Store the stabilized solution according to the recommendations in Protocol 1 .

Self-Validation: To confirm the effectiveness of stabilization, prepare two solutions—one with BHT and one without. Analyze both by HPLC at t=0 and again after 1 week of storage. The peak area of the parent compound should remain significantly higher in the BHT-stabilized sample.

References
  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (2022). Elsevier.
  • Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis. Benchchem.
  • Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. (1998). ACS Publications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles. (2001). ACS Publications. Available at: [Link]

  • The Oxidation of Pyrrole. (2016). Semantic Scholar. Available at: [Link]

  • Expeditious and eco-friendly synthesis of new multifunctionalized pyrrole derivatives and evaluation of their antioxidant property. (2020). PubMed. Available at: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Elsevier.
  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. (2008). ACS Publications. Available at: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). PMC. Available at: [Link]

  • Polypyrrole-Based Optical Probe for a Hydrogen Peroxide Assay. (2006). ACS Publications. Available at: [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. (2017). PMC. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Synthesis of sulfamate‐fused‐pyrrole and 2‐pyrrolyl phenol. ResearchGate. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Pyrrole. Wikipedia. Available at: [Link]

  • Antioxidant Needed? Hunan Chemical BV. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-Methyl Pyrrole Condensation Reactions

Welcome to the technical support center for N-methyl pyrrole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl pyrrole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for achieving high yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific issues you may encounter during N-methyl pyrrole condensation reactions, presented in a question-and-answer format.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common temperature-related causes and how can I address them?

Answer: Low yields are frequently linked to sub-optimal reaction kinetics or reactant/product degradation, both of which are heavily influenced by temperature.

  • Probable Cause 1: Insufficient Thermal Energy. The condensation reaction, often a variation of the Paal-Knorr synthesis, requires sufficient energy to overcome the activation barrier for the initial nucleophilic attack and subsequent cyclization/dehydration steps.[1][2] Traditional Paal-Knorr syntheses often necessitate heating.[3] If the temperature is too low, the reaction rate will be exceedingly slow, leading to an incomplete reaction within a practical timeframe.

  • Troubleshooting & Optimization:

    • Systematic Temperature Screening: Begin with a modest temperature (e.g., 30-60 °C) and systematically increase it in increments of 10-20 °C for subsequent small-scale trials.[4] Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Increase Reaction Time: If you are constrained to lower temperatures due to the thermal sensitivity of your substrates, extending the reaction time is a viable strategy.[3] Some protocols may call for reactions lasting from 10 to 18 hours.[4]

    • Microwave Irradiation: For rapid optimization and to overcome kinetic barriers, microwave heating is a highly effective alternative.[3] It can dramatically reduce reaction times (e.g., from hours to minutes) and often improves yields by providing efficient and uniform heating.[5] Experiments can be run at temperatures like 80°C or 120°C for short durations of 3-15 minutes to test for efficacy.[5]

  • Probable Cause 2: Reactant or Product Degradation. While heat can accelerate the desired reaction, excessive temperatures can lead to undesired side reactions, such as polymerization of the pyrrole product or degradation of the starting materials (e.g., aldehydes).[3] This is often visually indicated by the formation of dark, tarry substances.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: If you observe significant darkening of the reaction mixture, immediately reduce the temperature. It is often more effective to run the reaction at a lower temperature for a longer duration.[3]

    • Controlled Addition of Reagents: For exothermic reactions, adding one reagent dropwise while maintaining a controlled internal temperature (e.g., cooling with an ice bath initially) can prevent an uncontrolled temperature spike that might lead to degradation.[4]

Question 2: My reaction mixture has turned dark brown or black, and I've isolated a tarry, insoluble material. What happened and how can I prevent it?

Answer: The formation of a dark, tarry substance is a classic sign of polymerization or decomposition, typically caused by excessively high temperatures or highly acidic conditions.[3] Pyrroles, once formed, can be susceptible to polymerization under such conditions.

  • Causality: High thermal energy can promote side reactions that compete with the desired condensation pathway. Aldehydic starting materials can also undergo self-condensation or other decomposition pathways at elevated temperatures.

  • Preventative Measures:

    • Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a stable reaction temperature. Avoid localized "hot spots" which can occur with direct heating on a hot plate.

    • Optimize Catalyst and Temperature Concurrently: If you are using an acid catalyst, its strength and concentration are critical. A strong acid combined with high temperature is a common recipe for decomposition.[3] Consider using a milder catalyst (e.g., a weaker Brønsted acid or a Lewis acid), which may allow for successful reaction at a lower, less destructive temperature.[1][3]

    • Solvent Choice: The boiling point of your solvent places an upper limit on the reaction temperature at atmospheric pressure. Choosing a lower-boiling solvent can be a simple way to prevent overheating. Conversely, high-boiling polar aprotic solvents like DMF or DMSO may be necessary to achieve the required temperatures for less reactive substrates.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing an N-methyl pyrrole condensation?

A good starting point for a conventional heating setup is often in the range of 30-60 °C.[4] A patent for the synthesis of N-methylpyrrole from succinaldehyde and methylamine describes an initial cooling phase followed by warming to room temperature and then heating to between 30-60 °C for 10-18 hours.[4] If the reaction is sluggish, the temperature can be incrementally increased.

Q2: How does microwave heating affect the optimal reaction temperature?

Microwave heating provides energy to the system in a fundamentally different way than conventional heating, leading to rapid and efficient energy transfer. This often allows reactions to be completed at similar or even higher set temperatures but in a fraction of the time. For example, a reaction might be run at 120 °C for only 3 minutes under microwave conditions to achieve a high yield.[5] This rapid heating can minimize the formation of byproducts that might occur during prolonged heating.

Q3: Can the optimal temperature change depending on the starting materials?

Absolutely. The reactivity of both the dicarbonyl compound and the amine plays a crucial role.

  • Sterically Hindered Substrates: If your 1,4-dicarbonyl compound or amine is sterically bulky, more thermal energy (i.e., higher temperature) and longer reaction times may be required to drive the reaction to completion.[3]

  • Electronically Deactivated Amines: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[3] These substrates typically require more forcing conditions, such as higher temperatures or the use of a stronger acid catalyst, to achieve a reasonable reaction rate.

Q4: Is it ever better to run the reaction at room temperature or below?

Yes. For highly reactive starting materials, heating may be unnecessary and could even be detrimental. Furthermore, some protocols involve an initial cooling step (e.g., to -10 °C or 0 °C) during the dropwise addition of a reactant to control the initial, often exothermic, addition phase before gently warming the reaction to the optimal temperature.[4] Some modern catalytic systems, using catalysts like iodine or being performed in ionic liquids, can even facilitate the reaction efficiently at room temperature.[1][6]

Data Summary: Temperature Effects on N-Methyl Pyrrole Synthesis

The following table summarizes various conditions reported for N-methyl pyrrole synthesis and related condensations, highlighting the critical role of temperature.

ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Succinaldehyde + MethylaminePotassium HydroxideEthanol3018~89[4]
Succinaldehyde + MethylamineSodium HydroxideEthanol451489.3[4]
Succinaldehyde + MethylamineSodium HydroxideEthanol601088.8[4]
α-bromo-4′-methylacetophenone + UreaNone specifiedDMF120 (Microwave)0.05 (3 min)56[5]
Furan + MethylamineActivated AluminaGas Phase340-350N/A (Flow)~50 (per pass)[7]
Pyrrole + Methyl IodideK₂CO₃AcetoneReflux (~56 °C)10Good[8]

Experimental Protocols

Protocol 1: Standard Thermal Synthesis of N-Methylpyrrole

This protocol is adapted from a patented procedure for the condensation of succinaldehyde and methylamine.[4]

Materials:

  • Succinaldehyde (45g, 522.7 mmol)

  • Methylamine in Ethanol (33 wt.%, 73.8g, 784.1 mmol)

  • Sodium Hydroxide (23.5g)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Nitrogen or Argon source

  • Ice bath and heating mantle

Procedure:

  • Under an inert atmosphere (N₂), charge the round-bottom flask with sodium hydroxide and the methylamine/ethanol solution.

  • Begin stirring and cool the mixture to -5 °C using an ice/salt bath.

  • Add the succinaldehyde dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the cooling bath and allow the mixture to naturally warm to room temperature.

  • Once at room temperature, begin heating the mixture to 45 °C using a temperature-controlled heating mantle.

  • Continue stirring at 45 °C for 14 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature. The product, N-methylpyrrole, can be isolated by atmospheric distillation.

Protocol 2: Microwave-Assisted Condensation (General Guideline)

This protocol provides a general workflow for optimizing a condensation reaction using a microwave reactor, based on principles for related syntheses.[5]

Materials:

  • 1,4-Dicarbonyl Compound (1.0 eq)

  • Methylamine (1.5 - 2.0 eq)

  • High-boiling solvent (e.g., DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound, methylamine, and solvent.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the initial reaction parameters: Temperature = 120 °C, Time = 3 minutes, Power = Dynamic.

  • Run the reaction. After completion, cool the vial to room temperature using compressed air before carefully opening.

  • Analyze a sample of the crude reaction mixture (e.g., by LC-MS or GC-MS) to determine conversion and product formation.

  • Based on the initial result, adjust the temperature (e.g., in 20 °C increments) or time to optimize the yield.

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when faced with a low-yield reaction.

LowYieldTroubleshooting Start Low Yield Observed Monitor Monitor Reaction by TLC/GC Start->Monitor Complete Is Starting Material Consumed? Monitor->Complete Degradation Is there evidence of a dark tar-like substance? Complete->Degradation Yes Incomplete Incomplete Reaction Complete->Incomplete No Degradation->Incomplete No Degraded Degradation Occurred Degradation->Degraded Yes IncreaseTemp Action: Increase Temperature or Reaction Time Incomplete->IncreaseTemp UseMicrowave Action: Use Microwave Heating Incomplete->UseMicrowave DecreaseTemp Action: Decrease Temperature Degraded->DecreaseTemp MilderCatalyst Action: Use Milder Catalyst Degraded->MilderCatalyst

Caption: Decision tree for troubleshooting low yields in condensation reactions.

Diagram 2: General Experimental Workflow

This diagram shows the typical sequence of steps in performing and optimizing the condensation reaction.

GeneralWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reagents Select Reactants, Solvent, & Catalyst Setup Assemble Glassware (Inert Atmosphere) Reagents->Setup Addition Controlled Reagent Addition (Cooling?) Setup->Addition Heating Heat to Set Temperature (T1) Addition->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Workup Workup & Isolation Monitoring->Workup Analysis Analyze Yield & Purity Workup->Analysis Optimize Optimize T, t, Catalyst? Analysis->Optimize Optimize->Heating Yes (e.g., T2) End Final Product Optimize->End No

Caption: A generalized workflow for N-methyl pyrrole condensation experiments.

References

  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. Benchchem.
  • Synthesis method of N-methylpyrrole.
  • Optimization of the Condensation Reaction.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Please suggest best process for N-methyl pyrrole synthesis?
  • Process for making n-methyl pyrrole.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

Sources

Troubleshooting

Solving solubility issues of 2-(1-Methyl-1H-pyrrol-2-yl)phenol metal complexes

Technical Support Center: 2-(1-Methyl-1H-pyrrol-2-yl)phenol Metal Complexes A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support center for researchers working with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-Methyl-1H-pyrrol-2-yl)phenol Metal Complexes

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for researchers working with 2-(1-Methyl-1H-pyrrol-2-yl)phenol and its metal complexes. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies for the solubility issues commonly encountered with this class of compounds. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The ligand, 2-(1-Methyl-1H-pyrrol-2-yl)phenol, possesses a unique combination of a hydrophobic N-methylpyrrole moiety and a polar, ionizable phenol group. This duality, once coordinated to a metal center, creates complexes with distinct physicochemical properties that often lead to poor solubility in common solvent systems. This guide will walk you through a logical progression of troubleshooting steps, from fundamental checks to advanced solubilization techniques.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions regarding the solubility of these metal complexes.

Q1: Why is my 2-(1-Methyl-1H-pyrrol-2-yl)phenol metal complex poorly soluble in aqueous solutions?

A1: The solubility of these complexes is governed by a delicate balance between the hydrophobic and hydrophilic nature of the ligand and the overall charge and structure of the final complex. The N-methylpyrrole group imparts significant lipophilicity. While the phenol group offers a site for hydrogen bonding, upon deprotonation and coordination to a metal, the complex's overall polarity can decrease, especially if the metal center is charge-neutralized by the ligand. This often results in compounds that are "caught" between being soluble in highly nonpolar or highly polar solvents, a common challenge for many drug candidates.[1][2]

Q2: I've synthesized a new complex. What solvent should I start with?

A2: Start with a preliminary solvent screen using a range of solvents with varying polarities. It is common for such complexes to show some solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] However, these may not be suitable for all applications, particularly biological assays. For aqueous systems, initial insolubility is common and should be considered a starting point for optimization, not a final result.

Q3: Does the choice of metal ion significantly impact solubility?

A3: Absolutely. The metal ion's charge, coordination number, and preferred geometry dictate the final structure and stoichiometry of the complex (e.g., 1:1, 1:2, 2:1 M:L).[4] This, in turn, affects the overall polarity, molecular weight, and crystal lattice energy of the solid form, all of which are critical determinants of solubility. For instance, a complex with a net positive or negative charge, requiring a counter-ion, will have drastically different solubility properties than a neutral complex.[5]

Q4: Could my synthesis or purification method be the cause of the solubility issue?

A4: Yes. The solid-state form of the complex plays a crucial role. A highly crystalline, stable polymorph will generally be less soluble than an amorphous form because of the additional energy required to overcome the crystal lattice forces.[2][5] Purification methods that involve slow crystallization might yield a less soluble form. It is essential to characterize the solid form (e.g., via XRD) to understand its potential impact on solubility.

Part 2: Troubleshooting Guide - From Simple Fixes to Advanced Strategies

If you are facing solubility challenges, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Precipitate Observed / Poor Solubility solvent Step 1: Re-evaluate Solvent Choice (See Protocol 1) start->solvent ph Step 2: pH Adjustment (See Protocol 2) solvent->ph If still insoluble cosolvent Step 3: Co-solvency (See Protocol 3) ph->cosolvent If pH modification is insufficient or not viable surfactant Step 4: Surfactant Micellization cosolvent->surfactant If high organic solvent % is undesirable complexation Step 5: Advanced Complexation surfactant->complexation For specific applications (e.g., drug delivery)

Caption: General troubleshooting workflow for solubility issues.

Issue 1: The complex precipitates immediately in my desired aqueous buffer.

This is the most common problem. Before moving to complex methods, ensure the fundamentals are covered.

Troubleshooting Steps:

  • Confirm Identity and Purity: First, confirm that the precipitate is indeed your complex and not an impurity or a degraded product. Use techniques like LC-MS or NMR on the dissolved solid (in a solvent like DMSO-d6).

  • Initial Solvent Screening: Your complex may be soluble in a water-miscible organic solvent. Create a concentrated stock solution in a solvent like DMSO, DMF, or ethanol. Then, perform a kinetic solubility test by diluting this stock solution into your aqueous buffer. Observe for precipitation over time. This helps differentiate between poor thermodynamic solubility and a slow dissolution rate.

  • Temperature and Agitation: Gently warming the solution can sometimes increase solubility, but be cautious as it can also accelerate degradation. Ensure adequate mixing or sonication is used to break up solid aggregates and maximize the surface area for dissolution.[5]

Issue 2: The complex is insoluble even after basic troubleshooting. How can I enhance its aqueous solubility?

If simple solvent adjustments fail, you need to modify the properties of the solvent system or the complex itself.

Causality: The phenolic -OH group on your ligand is weakly acidic. By increasing the pH of your aqueous solution above the pKa of this group, you deprotonate it to form a negatively charged phenolate. This ionization dramatically increases the polarity and aqueous solubility of the complex.[6][7][8] The optimal pH will create a soluble species without causing the metal to precipitate as a hydroxide.[9][10]

When to Use: This is the most effective first-line strategy for any complex containing the intact phenol ligand.

Considerations:

  • Metal Hydroxide Precipitation: Be aware of the pH at which your metal ion precipitates as a hydroxide (e.g., Cu(OH)₂, Ni(OH)₂). You must operate in a pH window that solubilizes your complex but not the free metal hydroxide.

  • Complex Stability: Extreme pH values can lead to the dissociation or degradation of your complex. Monitor the solution (e.g., by UV-Vis spectroscopy) to ensure the complex remains intact at the adjusted pH.[9]

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH_Structure Low_pH_Structure High_pH_Structure High_pH_Structure Low_pH_Structure->High_pH_Structure  + OH⁻ (Increase pH) Low_pH_Label Protonated (Neutral) Poorly Water Soluble High_pH_Label Deprotonated (Anionic) More Water Soluble

Caption: Effect of pH on the ionization and solubility of the ligand.

Causality: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the aqueous phase and your hydrophobic complex, making it easier for the complex to be solvated.[11]

When to Use: When pH adjustment is not viable (e.g., due to complex instability or experimental constraints) or when you need to dissolve the complex in a system with a specific pH that is not optimal for solubility.

Common Co-solvents and Typical Starting Concentrations:

Co-solventClassTypical Starting % (v/v)Notes
EthanolAlcohol5-20%Common in biological assays, can cause protein precipitation at high %.
Propylene GlycolGlycol10-40%Good solubilizer, generally biocompatible.[12]
Polyethylene Glycol (PEG 300/400)Polymer10-50%Excellent solubilizing capacity for many poorly soluble drugs.[13]
Dimethyl Sulfoxide (DMSO)Aprotic0.1-5%Powerful solvent, but can have cellular effects; keep concentration minimal.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble metal complex can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[14][15] This technique can dramatically increase the apparent solubility of the complex.

When to Use: This is a powerful technique for achieving high concentrations of the complex in a fully aqueous environment, especially for drug delivery applications.

Types of Surfactants:

  • Non-ionic: (e.g., Polysorbate 80, Cremophor EL) - Generally less harsh and preferred for biological applications.

  • Anionic: (e.g., Sodium Dodecyl Sulfate, SDS) - Can interact with cationic complexes; may denature proteins.

  • Cationic: (e.g., CTAB) - Can interact with anionic complexes.[15]

Micelle_Encapsulation a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a9 a8->a9 a10 a9->a10 a11 a10->a11 a12 a11->a12 a13 a12->a13 a14 a13->a14 a15 a14->a15 a16 a15->a16 a16->a1 Complex Metal Complex

Caption: Micellar encapsulation of a hydrophobic metal complex.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" by encapsulating the hydrophobic part of your metal complex (likely the pyrrole-phenol ligand) within their cavity.[2][16] This masks the hydrophobic portion from the aqueous environment, significantly boosting solubility.[13] This has been shown to be effective for increasing the solubility of complex molecules, including those in metal-organic frameworks.[17]

When to Use: Excellent for pharmaceutical formulations to improve bioavailability.[17] Different sizes of cyclodextrins (α, β, γ) can be screened to find the best fit for your complex.

Part 3: Experimental Protocols

These protocols provide a systematic approach to implementing the strategies described above.

Protocol 1: Systematic Solvent Screening
  • Preparation: Weigh 1-2 mg of your complex into several small glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, DMF, Toluene) in 100 µL increments.

  • Mixing: Vortex each vial for 30-60 seconds after each addition.

  • Observation: Visually inspect for dissolution. Continue adding solvent up to a total volume of 1 mL.

  • Quantification (Optional): If a solvent is identified, you can determine the saturation solubility. Add an excess of the complex to the solvent, equilibrate for 24 hours with shaking, centrifuge to pellet the undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis or HPLC).

Protocol 2: pH-Solubility Profile Determination
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Sample Preparation: Add an excess amount of the solid complex to a vial containing a fixed volume of each buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, filter if necessary (using a filter compatible with your sample), and determine the concentration of the dissolved complex using a validated analytical method (e.g., UV-Vis spectroscopy, ICP-MS for the metal).

  • Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the pH-solubility profile.

Protocol 3: Co-solvent System Optimization
  • Stock Solution: Prepare a high-concentration stock solution of your complex in a suitable, water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Co-solvent Blends: In separate vials, prepare a series of aqueous buffers containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% ethanol in phosphate-buffered saline).

  • Titration: Add a small, fixed volume of your stock solution to each co-solvent blend (e.g., 10 µL of stock into 990 µL of buffer blend).

  • Observation: Vortex immediately and observe for any signs of precipitation (cloudiness). Let the samples stand for a set period (e.g., 2 hours, 24 hours) and observe again.

  • Determination: The lowest percentage of co-solvent that keeps the complex in solution for the desired duration is your optimal starting point.

Part 4: Verifying Complex Integrity Post-Solubilization

It is crucial to confirm that your solubilization method has not caused the complex to dissociate or degrade.

  • UV-Vis Spectroscopy: The coordination of the ligand to the metal often results in a shift in the UV-Visible absorption spectrum (e.g., appearance of a charge-transfer band).[18] Compare the spectrum of your solubilized complex to that of the complex dissolved in a non-aqueous solvent where it is known to be stable. A significant change could indicate dissociation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the mass of the intact complex in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If soluble to a high enough concentration, ¹H NMR can confirm the ligand's chemical environment. Changes in the chemical shifts of the pyrrole or phenol protons upon coordination should be maintained in the solubilized sample.

By systematically applying these principles and protocols, you can overcome the solubility hurdles associated with 2-(1-Methyl-1H-pyrrol-2-yl)phenol metal complexes and advance your research with confidence.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). 2022;15(7):847. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Physiochemical interaction of surfactants with metal complexes and its biological relevance: a comprehensive overview. ResearchGate. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. [Link]

  • Luestring, J., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2849–2858. [Link]

  • Williams, T. L., et al. (2018). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Journal of visualized experiments : JoVE, (134), 57353. [Link]

  • Colloidal Stability and Solubility of Metal–Organic Framework Particles. ResearchGate. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework. ResearchGate. [Link]

  • Metallosurfactants as Solubilizing Agents and Catalysts in Cross Aldol Condensation. ChemistrySelect. [Link]

  • Mechanism of Solubility Enhancement of Poorly Water-Soluble Drugs Triggered by Zeolitic Imidazolate Frameworks. Molecular Pharmaceutics, 19(5), 1530–1539. [Link]

  • Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Dalton Transactions. [Link]

  • Simultaneous improvement to solubility and bioavailability of active natural compound isosteviol using cyclodextrin metal-organic frameworks. Scientific reports, 10(1), 1-12. [Link]

  • Effect of pH on the complexation parameters for organic matter dissolved in river water. Fresenius' journal of analytical chemistry, 354(5), 680-684. [Link]

  • Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. Journal of the Serbian Chemical Society, 84(10), 1055-1068. [Link]

  • Metallosurfactants Consisting of Amphiphilic Ligands and Transition Metals: Structure, Bonding, Reactivity, and Self-assembling Property. Journal of the Japan Oil Chemists' Society. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Surfactants in Corrosion Inhibitors. Encyclopedia.pub. [Link]

  • The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)- - TSI Journals. [Link]

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  • Synthesis and crystal structures of copper, nickel and zinc complexes derived from 2-((2-(pyrrolidin-1-yl)ethylimino)methyl)phenol with antimicrobial activity. Scilit. [Link]

  • Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry. [Link]

  • Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Char. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. ResearchGate. [Link]

  • Site‐Selective Coordination Assembly of Dynamic Metal‐Phenolic Networks. Angewandte Chemie International Edition, 61(35), e202206233. [Link]

  • A Hemilabile Manganese(I)-Phenol Complex and its Coordination Induced O–H Bond Weakening. Inorganic chemistry, 59(9), 5909-5914. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(4), 1433. [Link]

  • Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. RSC Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. ResearchGate. [Link]

  • 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. NIH. [Link]

  • Showing Compound Pyrrol-2-methylketone (FDB004573). FooDB. [Link]

  • 2-Formyl-1H-pyrrole. Chemsrc. [Link]

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Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Methyl-1H-pyrrol-2-yl)phenol

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. 2-(1-Methyl-1H-pyrrol-2-yl)phenol is one such compound where comprehensive, published safety da...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. 2-(1-Methyl-1H-pyrrol-2-yl)phenol is one such compound where comprehensive, published safety data may be sparse. In these situations, we must operate from a position of informed caution. This guide provides a robust framework for personal protective equipment (PPE) and handling protocols by deconstructing the molecule into its primary functional components—a phenol group and an N-methyl-pyrrole ring—and applying established safety principles for these well-characterized moieties. Our approach is not just to list procedures, but to build a self-validating safety system grounded in chemical causality.

Hazard Analysis: A Synthesis of Component Risks

To establish a reliable safety protocol, we must first anticipate the hazards of 2-(1-Methyl-1H-pyrrol-2-yl)phenol. By examining the known risks of its constituent parts, we can construct a conservative and comprehensive hazard profile.

  • The Phenol Moiety: Phenols are acutely toxic and corrosive.[1][2][3] They can be absorbed through the skin and cause severe chemical burns and systemic toxicity.[3][4] Furthermore, phenols are suspected of causing genetic defects and can lead to organ damage with repeated exposure.[1][2][3][5]

  • The Pyrrole Moiety: Pyrrole and its derivatives are often flammable liquids with notable toxicity if swallowed or inhaled.[6][7][8] Their vapors can form explosive mixtures with air.[6][7][9]

Combining these risks, we must treat 2-(1-Methyl-1H-pyrrol-2-yl)phenol as a substance that is likely toxic via all routes of exposure (ingestion, inhalation, dermal contact), corrosive to skin and eyes, and potentially mutagenic and flammable.

Anticipated Hazard GHS Classification (Inferred) Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Systemic toxicity upon exposure.[2][3]
Skin Corrosion/IrritationCategory 1BSevere burns on contact.[2][3]
Serious Eye DamageCategory 1Risk of permanent eye damage.[4][5]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[2][3]
Specific Target Organ ToxicityCategory 2Potential for organ damage after repeated exposure.[3]
FlammabilityCategory 3 (Assumed)Fire hazard, especially when heated or aerosolized.[6][7]

The PPE Protocol: A Multi-Layered Defense

Your selection of PPE is the most critical barrier between you and the chemical. The level of protection must correspond to the scale and nature of the procedure. All operations involving this compound, from weighing solids to making solutions, must be conducted in a certified chemical fume hood.[10][11]

PPE Selection Workflow

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the quantity of material and the type of operation being performed.

PPE_Workflow start Start: Assess Procedure q_quant Quantity Handled? start->q_quant q_small < 1 gram (e.g., analytical standard) q_quant->q_small Small Scale q_medium 1 - 10 grams (e.g., small-scale reaction) q_quant->q_medium Medium Scale q_large > 10 grams or Spill (e.g., bulk transfer, cleanup) q_quant->q_large Large Scale ppe_small Standard PPE Protocol (See Table 2) q_small->ppe_small ppe_medium Enhanced PPE Protocol - Add Chemical Apron - Consider Face Shield q_medium->ppe_medium ppe_large Full Protection Protocol - Chemical Apron Required - Face Shield Required - Possible Respirator Use q_large->ppe_large

Caption: PPE selection workflow based on the scale of the chemical handling operation.

Detailed PPE Recommendations for Routine Handling (<1g)

This table outlines the minimum required PPE for small-scale laboratory operations.

Body Area Required PPE Rationale & Causality
Hands Double Gloving: - Inner: Nitrile exam gloves- Outer: Neoprene or Butyl rubber glovesThe phenolic component is highly corrosive and can be absorbed dermally.[4] While nitrile offers dexterity and splash protection, neoprene or butyl rubber provides superior resistance to aromatic compounds for extended tasks.[4][11] Double gloving prevents exposure if the outer glove is breached.
Eyes/Face Chemical Splash GogglesStandard safety glasses do not provide a seal and are inadequate. The high risk of severe, irreversible eye damage from a phenol splash necessitates the use of fully sealed chemical splash goggles.[4][12]
Body Flame-Retardant Laboratory Coat (fully buttoned)Protects skin and personal clothing from minor splashes and contact. Must be kept clean and replaced immediately if contaminated.[4]
Feet Closed-toe shoesProvides a basic barrier against spills reaching the feet.[4]
Respiratory Engineering Control: Certified Chemical Fume HoodThis is the primary method of respiratory protection. Pyrrole's volatility and the inhalation toxicity of both moieties make benchtop work unsafe.[9][10][11] The fume hood contains vapors and aerosols at the source.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from storage to disposal.

Safe Handling and Storage Protocol
  • Preparation: Designate a specific area within the fume hood for handling this compound.[11] Ensure an eyewash station and safety shower are immediately accessible.[9][11]

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to prevent dispersal of dust.

  • Transfers: Use a pipette or spatula for transfers. Never pour directly if it can be avoided, to minimize splash potential.

  • Storage: Keep the container tightly sealed and stored in a cool, dry, and well-ventilated area designated for toxic and flammable compounds.[6][11] Protect from light, moisture, and store away from strong oxidizing agents and acids.[4][6][11] Containers should be stored below eye level.[11]

  • Cleanup: After handling, wipe down the designated work area with an appropriate solvent and then soap and water.[11]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, the lab coat and goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.[1]

Spill Response and Waste Disposal

All spills, regardless of size, must be treated as a serious incident. Contaminated materials and unused chemicals are considered hazardous waste.[7][10]

Spill Response Workflow

Spill_Response spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert ppe Don Enhanced or Full Protection PPE alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Contaminated Material into a Sealed Container using non-sparking tools contain->collect decon Decontaminate Area collect->decon dispose Label and Dispose of Waste as Hazardous decon->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[6][7]

  • Don PPE: Before re-entering, don appropriate PPE, including respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) if the spill is large or ventilation is poor.

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.[6][7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[6][9]

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to your institution's and local regulations.[4][7][10] Never dispose of this chemical or related waste down the sink.[11]

Waste Stream Container Disposal Protocol
Unused/Expired ChemicalOriginal or compatible, sealed containerLabel as "Hazardous Waste: 2-(1-Methyl-1H-pyrrol-2-yl)phenol". Arrange for pickup by Environmental Health & Safety (EHS).
Contaminated Labware (gloves, tips)Lined, sealed hazardous waste box or drumSegregate from other waste streams. Do not autoclave.[4] Label clearly with all chemical constituents.
Contaminated Solvents/SolutionsLabeled, sealed solvent waste containerEnsure compatibility with other wastes in the container. Follow institutional guidelines for hazardous liquid waste.

By adhering to these rigorous PPE, handling, and disposal protocols, you build a system of safety that respects the potential hazards of 2-(1-Methyl-1H-pyrrol-2-yl)phenol, ensuring the protection of yourself and your colleagues.

References

  • 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures - Benchchem. (n.d.).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June).
  • Phenol - Environment, Health & Safety - University of Michigan. (n.d.).
  • SAFETY DATA SHEET: Pyrrole - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET: Pyrrole - Alfa Aesar. (2025, September 7).
  • SAFETY DATA SHEET: Pyrrole - Fisher Scientific. (2020, February 14).
  • SAFETY DATA SHEET: 2-(1-Pyrrolidinyl)phenol - Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET: Pyrrole - Merck Millipore. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet: Phenol, Liquified - Fisher Scientific. (2015, June 17).
  • Material Storage for Bulk Molding Compounds and Phenolic Resin - Plenco. (n.d.).
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
  • SAFETY DATA SHEET Phenol Solution - INEOS Group. (n.d.).
  • SAFETY DATA SHEET: Phenol - PENTA. (2024, April 29).
  • Safety Data Sheet: phenol - Chemos GmbH&Co.KG. (n.d.).

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